Cas no 1567951-60-3 ((2S)-2-aminopropyl3-(dimethylamino)propylmethylamine)

(2S)-2-Aminopropyl-3-(dimethylamino)propylmethylamine is a chiral amine compound featuring both primary and tertiary amine functionalities. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and catalysis, particularly in pharmaceutical and fine chemical applications. The presence of multiple amine groups enhances its chelating properties, enabling use as a ligand in metal-catalyzed reactions. The dimethylamino and methylamine substituents contribute to its basicity and solubility in polar solvents, facilitating its role in organic transformations. This compound’s structural versatility allows for modifications, making it a useful intermediate in the development of bioactive molecules or specialized polymers. Careful handling is advised due to its reactive amine groups.
(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine structure
1567951-60-3 structure
Product name:(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine
CAS No:1567951-60-3
MF:C9H23N3
MW:173.299021959305
MDL:MFCD26041748
CID:4606717
PubChem ID:103934671

(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine Chemical and Physical Properties

Names and Identifiers

    • [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
    • (2S)-2-aminopropyl3-(dimethylamino)propylmethylamine
    • MDL: MFCD26041748
    • Inchi: 1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1
    • InChI Key: NJSXCYXLIKUBNX-VIFPVBQESA-N
    • SMILES: C(N(CCCN(C)C)C)[C@@H](N)C

(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-298645-0.05g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95.0%
0.05g
$282.0 2025-03-19
Enamine
EN300-298645-0.25g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95.0%
0.25g
$601.0 2025-03-19
Enamine
EN300-298645-2.5g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-298645-1g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95%
1g
$1214.0 2023-09-06
1PlusChem
1P01B5G8-10g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95%
10g
$6515.00 2024-06-20
1PlusChem
1P01B5G8-1g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95%
1g
$1384.00 2025-03-19
1PlusChem
1P01B5G8-250mg
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95%
250mg
$703.00 2025-03-19
A2B Chem LLC
AV99096-50mg
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95%
50mg
$332.00 2024-04-20
Ambeed
A1089038-1g
[(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95%
1g
$870.0 2024-04-23
Enamine
EN300-298645-5.0g
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
1567951-60-3 95.0%
5.0g
$3520.0 2025-03-19

Additional information on (2S)-2-aminopropyl3-(dimethylamino)propylmethylamine

Introduction to (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine (CAS No. 1567951-60-3)

Chemical Overview and Structure

(2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine, with the CAS registry number 1567951-60-3, is a complex organic compound that belongs to the class of tertiary amines. Its molecular structure consists of a central nitrogen atom bonded to three different alkyl groups, making it a versatile compound with potential applications in various fields. The compound's stereochemistry is defined by the (2S) configuration, which refers to the spatial arrangement of atoms around the chiral center at position 2 of the amino group. This stereochemistry plays a crucial role in determining the compound's physical and chemical properties, as well as its interactions with other molecules.

Synthesis and Production

The synthesis of (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine involves a series of carefully controlled reactions, often utilizing chiral resolution techniques to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled more efficient and environmentally friendly production methods, reducing waste and improving yield. The compound is typically produced through nucleophilic substitution or alkylation reactions, where precise control over reaction conditions ensures the formation of the desired product.

Applications in Pharmaceutical Research

One of the most promising areas of application for (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine is in pharmaceutical research. Due to its unique structure and stereochemistry, this compound has shown potential as a building block for drug development. Recent studies have explored its use as a chiral auxiliary in asymmetric catalysis, where it facilitates the formation of enantiomerically enriched compounds—a critical requirement for many pharmaceutical agents.

Additionally, this compound has been investigated for its ability to act as a ligand in metalloenzyme mimics, potentially leading to novel catalysts for organic synthesis. Its role in peptide synthesis has also been explored, where it serves as an effective reagent for forming amide bonds under mild conditions.

Biological Activity and Toxicology

Understanding the biological activity and toxicity of (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine is essential for its safe application in various industries. Recent toxicological studies have focused on assessing its acute and chronic toxicity profiles, particularly in relation to its potential use in pharmaceuticals. These studies have revealed that while the compound exhibits low toxicity at therapeutic doses, prolonged exposure may lead to cumulative effects that require further investigation.

Moreover, research into its pharmacokinetics has provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are critical for optimizing drug delivery systems and ensuring patient safety.

Environmental Impact and Sustainability

The environmental impact of (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine has become an area of growing interest, particularly as industries strive to adopt more sustainable practices. Recent studies have evaluated its biodegradability under various environmental conditions, with promising results indicating that it can be effectively degraded by microbial communities under aerobic conditions.

In addition, efforts are being made to develop greener synthesis pathways for this compound, reducing reliance on hazardous reagents and minimizing waste generation. These advancements align with global sustainability goals and contribute to a more eco-friendly chemical industry.

Future Prospects and Research Directions

The future prospects for (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine are highly promising, driven by ongoing research into its diverse applications. Current research directions include exploring its potential as a chiral catalyst in organic synthesis, investigating its role in enzyme inhibition studies, and developing novel drug delivery systems utilizing its unique properties.

Furthermore, collaborations between academic institutions and industry leaders are expected to accelerate innovation in this field, leading to breakthroughs that could redefine its role in modern chemistry and pharmacology.

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(CAS:1567951-60-3)(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine
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